Cas no 6700-34-1 (Dextromethorphan Hydrobromide Monohydrate)

Dextromethorphan Hydrobromide Monohydrate 化学的及び物理的性質
名前と識別子
-
- Dextromethorphan hydrobromide monohydrate
- Dextromethorphan Hydrobromide dextrorotation
- DMHM
- D-3-METHOXY-N-METHYLMORPHINAN HYDROBROMIDE
- DEXTROMETHORPHAN HYDROBROMIDE
- DEXTROMETHORPHAN HYDROBROMIDE, PH EUR
- DEXTROMETHORPHAN HYDROBROMIDE*MONOHYDRAT E USP
- Dextromethorphan (hydrobromide hydrate)
- Dextromethorphan HBr
- DEXTROMETHORPHAN HBR MONOHYDRATE
- DEXTROMETHORPHAN HYDROBROMIDE MONOHYDRATE IMP.A (EP): ENT-3-METHOXYMORPHINAN HYDROCHLORIDE, CRM STANDARD
- (4bS,8aS,9S)-3-methoxy-11-methyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene hydrobromide hydrate
- d-3-Methoxy-N-methylmorphinan hydrobromide hydrate
- DextroMethorphan HydrobroMide (Certified Reference Material (CRM))
- 9a,13a,14a-Morphinan, 3-methoxy-17-methyl-, hydrobromide, monohydrate (8CI)
- Morphinan, 3-methoxy-17-methyl-, hydrobromide, monohydrate, (9a,13a,14a)- (9CI)
- (+)-3-Methoxy-N-methylmorphinan hydrobromide monohydrate
- d-3-Methoxy-N-methylmorphinanhydrobromide monohydrate
- 氢溴酸右美沙芬
- Methorate
- Drixoral Cough
- PediaCare 1
- Dextromethorphan hydrobromide hydrate
- Benylin DM
- Hold
- St. Joseph Cough Syrup
- Chloraseptic DM
- Romilar
- Tylenol Cough Liquid
- Endotussin-NN Pediatric
- Robitussin Cough Calmers
- Robitussin Pediatric Cough
- 9D2RTI9KYH
- Dextromethorphan hydrobromide OROS Tablets
- Drixoral Cough & Sore Throat
- Robitussin Maximum Strength Cough
- d-3-Me
- Dextromethorphan Hydrobromide Monohydrate
-
- インチ: 1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1
- InChIKey: STTADZBLEUMJRG-IKNOHUQMSA-N
- ほほえんだ: Br[H].O(C([H])([H])[H])C1C([H])=C([H])C2C([H])([H])[C@@]3([H])[C@@]4([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@]4(C=2C=1[H])C([H])([H])C([H])([H])N3C([H])([H])[H].O([H])[H]
計算された属性
- せいみつぶんしりょう: 369.13000
- どういたいしつりょう: 369.13
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 370
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 13.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- ゆうかいてん: 116-119°C
- ふってん: 486.1 °C at 760 mmHg
- フラッシュポイント: 11 °C
- PSA: 21.70000
- LogP: 4.21510
Dextromethorphan Hydrobromide Monohydrate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: S26; S37/39; S36
- RTECS番号:UU7715000
-
危険物標識:
- リスク用語:R36/37/38
Dextromethorphan Hydrobromide Monohydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
LKT Labs | D1792-10 g |
Dextromethorphan Hydrobromide Hydrate |
6700-34-1 | ≥98% | 10g |
$114.50 | 2023-07-11 | |
DC Chemicals | DC9093-1 g |
Dextromethorphan HBr |
6700-34-1 | >98% | 1g |
$300.0 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B300455-1g |
Dextromethorphan Hydrobromide Monohydrate |
6700-34-1 | 95% | 1g |
¥144.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B300455-10g |
Dextromethorphan Hydrobromide Monohydrate |
6700-34-1 | 95% | 10g |
¥720.90 | 2023-09-04 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D0740000 |
Dextromethorphan Hydrobromide Monohydrate |
6700-34-1 | European Pharmacopoeia (EP) Reference Standard | ¥2281.03 | 2022-02-23 | ||
LKT Labs | D1792-50 g |
Dextromethorphan Hydrobromide Hydrate |
6700-34-1 | ≥98% | 50g |
$446.90 | 2023-07-11 | |
LKT Labs | D1792-5 g |
Dextromethorphan Hydrobromide Hydrate |
6700-34-1 | ≥98% | 5g |
$65.40 | 2023-07-11 | |
DC Chemicals | DC9093-1g |
Dextromethorphan HBr |
6700-34-1 | >98% | 1g |
$300.0 | 2023-09-15 | |
LKT Labs | D1792-10g |
Dextromethorphan Hydrobromide Hydrate |
6700-34-1 | ≥98% | 10g |
$114.50 | 2024-05-21 | |
LKT Labs | D1792-5g |
Dextromethorphan Hydrobromide Hydrate |
6700-34-1 | ≥98% | 5g |
$65.40 | 2024-05-21 |
Dextromethorphan Hydrobromide Monohydrate 関連文献
-
David J. Nash,Deepti A. Siddhanti,Amanda F. Wendt,Rachel A. Penabade,Kevin Bertrand,Andilys Andino,Krisia Smith,Sandra Hick,Kyle Kawamoto,Andrea C. Ortiz,Francisco Sepulveda,Wayne K. Moorehead,Jay R. Vargas,Richard G. Blair Anal. Methods 2018 10 2217
-
Kamonwan Nualdee,Ratchaneekorn Buain,Benjamas Janchawee,Warakorn Sukree,Chongdee Thammakhet-Buranachai,Proespichaya Kanatharana,Korbua Chaisiwamongkhol,Sathaporn Prutipanlai,Apichai Phonchai Anal. Methods 2022 14 2557
-
R. M. Abdel Hameed New J. Chem. 2018 42 2658
-
4. Analysis of ‘legal high’ substances and common adulterants using handheld spectroscopic techniquesS. Assi,A. Guirguis,S. Halsey,S. Fergus,J. L. Stair Anal. Methods 2015 7 736
-
Khadiga M. Kelani,Mamdouh R. Rezk,Hany H. Monir,Menna S. ElSherbiny,Sherif M. Eid Anal. Methods 2020 12 5893
-
Daniele Merli,Chiara Ferrari,Elisa Cabrini,Giacomo Dacarro,Piersandro Pallavicini,Antonella Profumo RSC Adv. 2016 6 106500
-
Bogdan Suchacz,Marek Wesolowski Anal. Methods 2016 8 3307
-
8. Formation of Amadori compounds in LIGAO (concentrated pear juice) processing and the effects of Fru-Asp on cough relief and lung moisturization in miceChenyan Li,Cheng Yang,Jian Zhang,Lianfu Zhang Food Funct. 2022 13 12787
-
Chih-Lin Chen,Kai-Ta Hsieh,Ching-Fong Hsu,Pawel L. Urban Analyst 2016 141 150
-
Qiushi Hu,Qiaozhen Wei,Pingping Zhang,Shuang Li,Lei Xue,Ruifu Yang,Chengbin Wang,Lei Zhou Analyst 2018 143 4646
Dextromethorphan Hydrobromide Monohydrateに関する追加情報
Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1): A Comprehensive Overview
Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1) is a widely recognized pharmaceutical compound with significant applications in cough suppression. As the monohydrate form of Dextromethorphan HBr, this compound has garnered attention for its efficacy and safety profile. In recent years, the global interest in cough suppressant ingredients has surged, particularly due to increased health awareness and the demand for reliable OTC medications.
The chemical structure of Dextromethorphan Hydrobromide Monohydrate features a morphinan backbone, which contributes to its pharmacological activity. Unlike opioid-based cough suppressants, this compound acts as a sigma-1 receptor agonist and NMDA receptor antagonist, making it a preferred choice for non-narcotic cough relief. Current market trends show growing preference for non-addictive cough remedies, positioning this compound favorably in pharmaceutical formulations.
From a therapeutic perspective, Dextromethorphan HBr Monohydrate is primarily utilized in antitussive preparations, with typical doses ranging from 10-30 mg for adult formulations. Recent clinical studies have explored its potential beyond cough suppression, including investigations into neuroprotective effects and mood modulation. These emerging applications align with increasing consumer searches for multi-functional pharmaceutical ingredients and repurposed drugs.
The manufacturing process of Dextromethorphan Hydrobromide Monohydrate involves careful control of crystallization conditions to ensure the consistent formation of the monohydrate species. Pharmaceutical-grade material must meet strict purity standards, typically ≥98.5% as determined by HPLC analysis. Quality concerns frequently searched by industry professionals include residual solvent levels, polymorphic purity, and stability under various storage conditions.
Market analysis indicates steady growth for Dextromethorphan-based products, with projections suggesting a compound annual growth rate of 4.2% through 2028. This growth is driven by increasing demand in both developed and emerging markets for effective cold and cough formulations. Regulatory aspects remain crucial, with the compound being approved by major agencies including the FDA and EMA for OTC use, though with recommended age restrictions.
Recent technological advancements have improved the formulation compatibility of Dextromethorphan Hydrobromide Monohydrate, allowing for development of combination products with antihistamines, expectorants, and analgesics. These innovations respond to consumer demand for multi-symptom relief products. Stability studies demonstrate that properly stored material maintains potency for at least 36 months, addressing common queries about pharmaceutical shelf life and storage requirements.
The pharmacological profile of Dextromethorphan HBr Monohydrate shows rapid absorption following oral administration, with peak plasma concentrations occurring within 2-3 hours. Metabolism occurs primarily via CYP2D6, leading to the active metabolite dextrorphan. This metabolic pathway has become a point of interest in personalized medicine discussions, particularly regarding genetic variations in drug response.
From a safety perspective, Dextromethorphan Hydrobromide demonstrates an excellent therapeutic index when used as directed. However, educational initiatives emphasize proper dosing to prevent rare adverse effects, addressing frequently searched concerns about drug safety and appropriate usage. Current Good Manufacturing Practice (cGMP) standards ensure consistent quality across production batches, a critical factor for pharmaceutical purchasers evaluating API suppliers.
Environmental considerations in the production of Dextromethorphan Hydrobromide Monohydrate have gained attention, with manufacturers implementing green chemistry principles to reduce waste and energy consumption. These sustainable practices respond to growing industry and consumer interest in eco-friendly pharmaceuticals and responsible manufacturing processes.
Looking forward, research continues to explore novel applications of Dextromethorphan-based compounds, including potential benefits in neurological conditions. These developments keep the compound relevant in pharmaceutical innovation discussions, particularly in contexts of drug repositioning and therapeutic optimization. The combination of established efficacy and ongoing research ensures Dextromethorphan Hydrobromide Monohydrate remains a valuable component in modern pharmacotherapy.
6700-34-1 (Dextromethorphan Hydrobromide Monohydrate) 関連製品
- 92945-27-2(Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)
- 1531-25-5(Morphinan, 3-methoxy-)
- 6076-13-7(4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid)
- 524713-56-2(Dextromethorphan N-Trideuteromethyl)
- 2308474-39-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3R)-3-hydroxypyrrolidin-1-yl-5-oxopentanoic acid)
- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)
- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)
- 748143-95-5(3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-)
- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)
- 923251-43-8(5-methyl-1-(3-methylphenyl)-N-4-(morpholin-4-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)




